Solabegron acyl Glucuronide-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

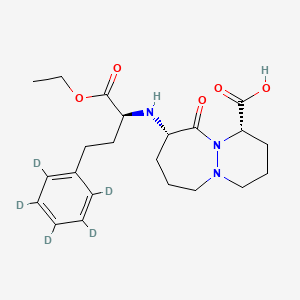

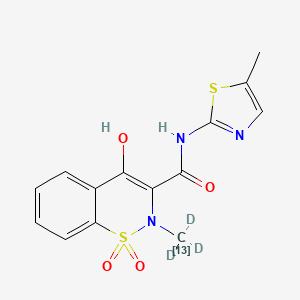

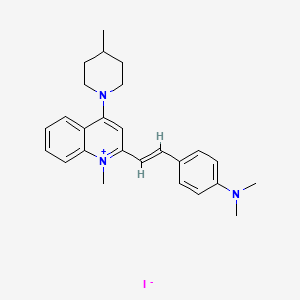

Solabegron acyl Glucuronide-d4 is a stable isotope-labeled compound derived from Solabegron, a selective β3 adrenergic receptor agonist. Solabegron is primarily being developed for the treatment of overactive bladder and irritable bowel syndrome . The acyl glucuronide form is a metabolite that results from the conjugation of Solabegron with glucuronic acid, which enhances its solubility and facilitates its excretion from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Solabegron acyl Glucuronide-d4 involves the conjugation of Solabegron with α-D-glucuronic acid in the presence of UDP-glucuronosyltransferase (UGT) enzymes . The reaction typically occurs in a phosphate buffer containing magnesium chloride at a pH of 7.4 and is conducted at 37°C for one hour . The reaction is quenched by adding ice-cold acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Solabegron acyl Glucuronide-d4 undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze to form Solabegron and glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins.

Acyl Migration: The acyl group can migrate to different positions on the glucuronic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for transacylation reactions. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .

Major Products Formed

The major products formed from these reactions include Solabegron, glucuronic acid, and various acylated proteins .

Wissenschaftliche Forschungsanwendungen

Solabegron acyl Glucuronide-d4 has several scientific research applications, including:

Pharmacokinetic Studies: It is used to study the metabolism and excretion of Solabegron in the body.

Toxicology Studies: The compound helps in understanding the potential toxic effects of Solabegron and its metabolites.

Drug Development: It aids in the development of new drugs by providing insights into the metabolic pathways and potential interactions of Solabegron.

Wirkmechanismus

Solabegron acyl Glucuronide-d4 exerts its effects by interacting with β3 adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins, leading to the regulation of lipolysis and thermogenesis . The acyl glucuronide form enhances the solubility and excretion of Solabegron, facilitating its removal from the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Solabegron acyl Glucuronide-d4 include other acyl glucuronides derived from carboxylic acid-containing drugs, such as:

Uniqueness

This compound is unique due to its selective interaction with β3 adrenergic receptors, which distinguishes it from other acyl glucuronides that may interact with different molecular targets . Additionally, the stable isotope labeling (d4) allows for precise tracking and analysis in pharmacokinetic and toxicology studies .

Eigenschaften

Molekularformel |

C29H31ClN2O9 |

|---|---|

Molekulargewicht |

591.0 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-6-[3-[3-[[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-1,1,2,2-tetradeuterioethyl]amino]phenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C29H31ClN2O9/c30-20-8-2-6-18(13-20)22(33)15-31-10-11-32-21-9-3-5-17(14-21)16-4-1-7-19(12-16)28(39)41-29-25(36)23(34)24(35)26(40-29)27(37)38/h1-9,12-14,22-26,29,31-36H,10-11,15H2,(H,37,38)/t22-,23-,24-,25+,26-,29?/m0/s1/i10D2,11D2 |

InChI-Schlüssel |

XLFKMKFHODTQTH-XAWNVUNXSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC[C@@H](C4=CC(=CC=C4)Cl)O |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=CC=C3)NCCNCC(C4=CC(=CC=C4)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)

![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)

![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)